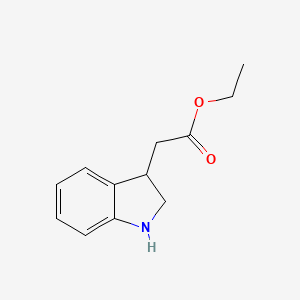
5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-5-(5-chloro-3-pentynyl)-2,4-dihydroxy-2H-pyran with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure.
5-Methylisoxazole: A derivative with a methyl group at the 5-position.
3,5-Dimethylisoxazole: A derivative with methyl groups at both the 3- and 5-positions.
Uniqueness
5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole is unique due to the presence of the 5-chloro-3-pentynyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
144466-24-0 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-(5-chloropent-3-ynyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H10ClNO/c1-8-7-9(12-11-8)5-3-2-4-6-10/h7H,3,5-6H2,1H3 |
InChI Key |
HUEMBQSULQYEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCC#CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B8726773.png)



![4-[(5-bromopentyl)oxy]Benzonitrile](/img/structure/B8726815.png)
![2-(1H-Imidazo[4,5-b]pyridin-2-yl)-N,N-dimethyl-5-nitroaniline](/img/structure/B8726818.png)






